Indium tin hydroxide

ITO phase evolution precursor calcination transparent conducting oxide

Indium tin hydroxide (CAS 145226-31-9), nominally formulated as InSn(OH)ₓ or the co-precipitated mixed hydroxide of In(III) and Sn(IV), is a bimetallic intermediate compound serving as a precursor to tin-doped indium oxide (ITO)—the dominant transparent conducting oxide (TCO) in flat-panel displays, solar cells, and optoelectronic electrodes. Unlike physical mixtures of single-metal hydroxides or molecular organometallic precursors, the co-precipitated indium tin hydroxide contains indium and tin homogeneously distributed at the atomic level within a single hydroxide matrix, enabling direct thermal conversion to cubic-phase ITO at temperatures as low as 150–300 °C.

Molecular Formula H7InO7Sn
Molecular Weight 352.58 g/mol
CAS No. 145226-31-9
Cat. No. B8577478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium tin hydroxide
CAS145226-31-9
Molecular FormulaH7InO7Sn
Molecular Weight352.58 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[In+3].[Sn+4]
InChIInChI=1S/In.7H2O.Sn/h;7*1H2;/q+3;;;;;;;;+4/p-7
InChIKeyKVXKIRARVMGHKF-UHFFFAOYSA-G
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Tin Hydroxide (CAS 145226-31-9): A Bimetallic Co-Precipitated Precursor for ITO with Defined Phase-Evolution Advantages


Indium tin hydroxide (CAS 145226-31-9), nominally formulated as InSn(OH)ₓ or the co-precipitated mixed hydroxide of In(III) and Sn(IV), is a bimetallic intermediate compound serving as a precursor to tin-doped indium oxide (ITO)—the dominant transparent conducting oxide (TCO) in flat-panel displays, solar cells, and optoelectronic electrodes [1]. Unlike physical mixtures of single-metal hydroxides or molecular organometallic precursors, the co-precipitated indium tin hydroxide contains indium and tin homogeneously distributed at the atomic level within a single hydroxide matrix, enabling direct thermal conversion to cubic-phase ITO at temperatures as low as 150–300 °C [2]. The compound's molecular weight is 352.58 g/mol, and it typically exists as a white to pale powder that is insoluble in water but soluble in acids, with thermal decomposition yielding ITO via dehydration and crystallization [1].

Why Indium Tin Hydroxide Cannot Be Replaced by Generic ITO Precursors: Phase-Pathway and Compositional-Control Evidence


Indium tin hydroxide is not interchangeable with alternative ITO precursor classes—including indium hydroxide In(OH)₃ requiring separate Sn doping, indium oxide hydroxide (InOOH), bimetallic alkoxides such as Me₂In(OtBu)₃Sn, or organometallic MOCVD precursors—because each follows a fundamentally different phase-evolution pathway, conversion temperature profile, and Sn-incorporation mechanism. Co-precipitated indium tin hydroxide transforms directly to the electrically preferred cubic ITO polymorph beginning at ~150 °C, whereas the InOOH route yields the lower-conductivity rhombohedral phase requiring >220 °C and a subsequent secondary transformation to cubic above 578 °C [1]. Bimetallic alkoxide precursors, while offering single-source convenience, require inert-atmosphere processing to exploit Sn(II)→Sn(IV) disproportionation and avoid a separate reduction step [2]. MOCVD organometallic precursors exhibit doping efficiency ceilings as low as ~2.5 at.% Sn when using Sn(acac)₂, compared with the ≥30 at.% Sn accessible with homogeneous hydroxide co-precipitation while retaining the cubic phase [3]. These divergent pathways produce measurably different final ITO crystallinity, conductivity, and microstructural homogeneity, precluding simple precursor-for-precursor substitution without compromising device-relevant properties.

Quantitative Differentiation Evidence: Indium Tin Hydroxide vs. Closest ITO Precursor Alternatives


Cubic ITO Phase Formation Temperature: 150–300 °C for Indium Tin Hydroxide vs. 220–430 °C for InOOH Route—with 2.5× Conductivity Advantage for the Cubic Polymorph

Co-precipitated indium tin hydroxide with a cubic In(OH)₃-type structure transforms to cubic ITO solid solution beginning at 150 °C and completing by ~300 °C, with an endothermic dehydration process [1]. In contrast, the orthorhombic InOOH-based precursor transforms initially to rhombohedral ITO starting at 220 °C and ending at ~430 °C, requiring an additional secondary transformation from rhombohedral to cubic ITO at 578–800 °C [1]. Critically, cubic ITO exhibits 2.5-fold higher electrical conductivity (0.65 ± 0.17 S/cm) compared with rhombohedral ITO (0.26 ± 0.04 S/cm), as measured by the powder solution composite method on nanocrystalline ITO powders prepared from the same coprecipitation process with controlled aging [2]. This means the indium tin hydroxide route not only reaches the desired cubic phase at a 70–130 °C lower temperature but also bypasses the entire rhombohedral intermediate stage, delivering the higher-conductivity polymorph directly.

ITO phase evolution precursor calcination transparent conducting oxide polymorph control

Ultra-Small ITO Nanoparticle Size: 3 nm at 300 °C via Indium Tin Hydroxide–NaCl Route vs. 10–20 nm at 600 °C via Conventional Co-Precipitation

Calcining a mixture of indium tin hydroxide with sodium chloride at only 300 °C for 2 h yields cubic-structured ITO nanoparticles with an average particle size of approximately 3 nm, as confirmed by TEM and XRD [1]. In comparison, conventional co-precipitation of indium tin hydroxide without NaCl addition requires 600 °C for 1 h to achieve ITO particles of 10–20 nm [2], and sol-gel or alkoxide routes typically produce ITO particles in the 20–100 nm range [3]. The NaCl acts as a structure-directing agent that promotes cubic phase formation at temperatures ~300 °C lower than those required for comparable crystallinity in salt-free systems. Additionally, when dispersants such as Na₂SiO₃ are employed during co-precipitation washing followed by calcination at 700 °C, ITO powders with specific surface areas reaching 150 m²/g and particle sizes of 20–30 nm are obtained [4].

ITO nanoparticles low-temperature synthesis cubic phase ITO nanocrystalline powder

Homogeneous Sn Distribution Without Secondary Phase Segregation: InSnOH/ITO Films vs. Conventional High-Sn Coprecipitated ITO Powders

Indium tin hydroxide films deposited by electrochemically assisted deposition (EAD) and subsequently converted to ITO at 300 °C show no evidence of separate tin oxide or tin hydroxide phases by any characterization method—including XRD, TEM, XPS, and Auger electron spectroscopy—across the entire Sn/In atomic ratio range of 0–0.1 [1]. The resulting ITO nanowires exhibit resistivity on the order of 10⁻¹ Ω·cm after annealing at 600 °C and consist of ~25–50 nm crystalline grains with the cubic In₂O₃ structure [2]. In stark contrast, conventionally co-precipitated ITO powders with Sn content exceeding 30 at.% (In/Sn = 70:30 or 50:50) exhibit clear cassiterite SnO₂ phase segregation by XRD, while only powders with ≤30 at.% Sn retain the pure cubic In₂O₃ phase [3]. This demonstrates that the homogeneous hydroxide precursor route maintains single-phase cubic ITO up to significantly higher Sn incorporation levels than physical mixing or non-optimized co-precipitation.

Sn doping homogeneity ITO phase purity electrochemically assisted deposition transparent conductor

ITO Film Conversion Temperature: 300 °C for Indium Tin Hydroxide Films vs. ≥500 °C for InOOH and Sol-Gel Alkoxide Routes

Highly crystalline InSnOH films deposited by electrochemically assisted deposition (EAD) can be thermally converted into conductive ITO at only 300 °C, yielding films with ~84% visible transmission and ~10⁻¹ Ω·cm resistivity after a subsequent 600 °C air anneal [1]. Similarly, ultra-small indium tin hydroxide nanoparticles can be self-assembled into mesoporous architectures and converted to crystalline, conductive mesoporous ITO at 300 °C [2]. For comparison, the InOOH precursor route requires heat treatment above 500 °C for complete conversion to crystalline ITO [3], and alkoxide-based sol-gel ITO films typically require 500–600 °C calcination to achieve comparable crystallinity [4]. MOCVD using the most reactive organometallic precursor (InMe₂OtBu) can deposit crystalline ITO at 350 °C, but acetylacetonate-based MOCVD precursors (In(acac)₃) yield crystalline films only above ~400 °C with organic ligand contamination [5]. The 300 °C conversion capability of the hydroxide route represents a 200–300 °C thermal budget advantage over the majority of competing wet-chemical precursor systems.

low-temperature ITO conversion flexible electronics EAD deposition thermal budget

Sn-Doping Range with Cubic Phase Retention: 0–30 at.% for Indium Tin Hydroxide Route vs. ~2.5 at.% Optimal for MOCVD Sn(acac)₂ Route

The co-precipitated indium tin hydroxide route enables ITO powders with Sn content ranging from 0 to at least 30 at.% (In/Sn = 90:10, 70:30, and 50:50 demonstrated) while retaining the pure cubic In₂O₃ phase up to 30 at.% Sn; above 30 at.% Sn, cassiterite SnO₂ phase segregation occurs [1]. Within this window, the lowest particle resistance is achieved at approximately 3–5 at.% Sn, and the Sn/In ratio in the final ITO powder quantitatively tracks the precursor solution composition [2]. In dramatic contrast, MOCVD using the Sn(acac)₂ tin precursor with In(acac)₃ achieves optimal ITO functional properties at only ~2.5 at.% Sn doping—the maximum achievable doping content for that precursor combination—whereas the DBTDA tin precursor with InMe₂OtBu reaches ~8 at.% optimal doping, near the Sn solubility limit in the In₂O₃ matrix [3]. The best MOCVD films achieve a resistivity of 2.5 × 10⁻⁴ Ω·cm at ≥600 °C deposition temperature [3]. The co-precipitated hydroxide route thus offers an approximately 12× wider accessible Sn-doping window (0–30 at.%) compared with the effective window of the least efficient MOCVD precursor combination, providing far greater flexibility for tuning carrier concentration and work function.

Sn doping window ITO composition control MOCVD precursor comparison carrier concentration tuning

Mesoporous ITO Architecture with High Volumetric Surface Area: 190 m² cm⁻³ from Nano-Hydroxide Building Blocks—Unattainable via Alkoxide or Sputtered Routes

Ultra-small, nearly spherical, and highly dispersible indium tin hydroxide nanoparticles—prepared without stabilizing agents—can be self-assembled into regular mesoporous architectures directed by Pluronic block copolymer templates and converted to crystalline, conductive mesoporous ITO at a mild 300 °C [1]. The resulting ITO layers feature a mesostructure periodicity of 13 ± 2 nm, a volumetric surface area of 190 m² cm⁻³, a porosity of 44%, and an electrical conductivity up to 9.5 S cm⁻¹ [1]. As a comparator, conventional sputtered ITO films are dense with negligible porosity and low effective surface area; electrochemical ITO nanopowders typically achieve BET surface areas of 50–60 m²/g [2]; and co-precipitated ITO powders with dispersant assistance reach up to 150 m²/g [3]. The nano-hydroxide self-assembly approach uniquely combines high surface area, regular mesoporosity, and electrical conductivity in a single material—a combination not achievable with alkoxide sol-gel precursors (which lack the dispersibility of nano-hydroxides without stabilizing agents) or physical vapor deposition methods (which produce dense films).

mesoporous ITO high surface area electrode nano-hydroxide self-assembly electrochemical sensor

Procurement-Guiding Application Scenarios for Indium Tin Hydroxide (CAS 145226-31-9)


Low-Temperature Solution-Processed ITO Electrodes on Flexible Polymer Substrates

The ability of indium tin hydroxide films to convert to crystalline, conductive ITO at only 300 °C [1] makes this precursor uniquely suitable for fabricating transparent electrodes on temperature-sensitive flexible substrates such as PET and polycarbonate. In contrast, InOOH-based precursors require >500 °C and alkoxide sol-gel routes require 500–600 °C, both exceeding the glass transition or melting temperatures of common flexible polymers [2]. The EAD-deposited InSnOH films achieve ~84% visible transmission and ~10⁻¹ Ω·cm resistivity after post-annealing [1], providing a viable pathway to roll-to-roll manufactured flexible ITO electrodes without the capital cost of vacuum sputtering systems. Procurement of indium tin hydroxide with controlled Sn/In ratio and high phase purity is critical for reproducible low-temperature conversion and consistent electrode performance.

High-Surface-Area Mesoporous ITO Electrodes for Electrochemical Sensing and Energy Devices

Indium tin hydroxide nanoparticles that are ultra-small, nearly spherical, and dispersible without stabilizing agents enable the self-assembly of regular mesoporous ITO architectures with 190 m² cm⁻³ volumetric surface area and 44% porosity after calcination at 300 °C [1]. This combination of high surface area, controlled mesoporosity, and electrical conductivity (up to 9.5 S cm⁻¹) is inaccessible through sputtered ITO (dense, low surface area), electrochemical ITO powders (50–60 m²/g, irregular porosity) [2], or alkoxide-derived sol-gel ITO [3]. These mesoporous ITO electrodes serve as high-performance current collectors for dye-sensitized solar cells, electrochromic windows, and electrochemical biosensors where analyte diffusion and high electrode–electrolyte interfacial area govern device efficiency. Suppliers providing indium tin hydroxide nanopowders with verified sub-10-nm primary particle size and surfactant-free dispersibility are preferred for this application.

Cubic-Phase ITO Nanopowders for High-Density Sputtering Targets

The density and conductivity of ITO sputtering targets are directly governed by the sintering activity of the indium tin hydroxide precursor powder, which is in turn determined by its calcination history, crystal structure, and specific surface area [1]. Calcination of indium tin hydroxide at 750 °C for 2 h yields ITO precursor powders with high specific surface area and elevated surface metal content, resulting in sputtering targets with high relative density, compact cross-sectional microstructure with minimal internal porosity, and lower resistivity [1]. The direct cubic-phase transformation pathway of indium tin hydroxide (onset at 150 °C) avoids the rhombohedral intermediate that complicates densification when using InOOH-based precursors [2]. For sputtering target manufacturers, procurement specifications should include XRD-confirmed cubic phase content, BET surface area (targeting ≥40 m²/g before final sintering), and Sn content homogeneity verified by XPS or AES [3].

Printable ITO Nano-Inks with Sub-5-nm Particle Size for High-Resolution Transparent Conductive Patterns

The NaCl-assisted calcination of indium tin hydroxide at 300 °C yields ITO nanoparticles of approximately 3 nm with a cubic crystal structure [1]—the smallest reported ITO crystallites produced at atmospheric pressure. Combined with the heterogeneous nucleation co-precipitation method that produces highly dispersed 5–16 nm ITO nanoparticles [2], indium tin hydroxide precursors enable the formulation of ITO nano-inks with particle sizes well below the visible-light scattering threshold (~40 nm). Such inks are essential for inkjet-printed transparent conductive patterns where sub-micron feature resolution, low sintering temperature, and high optical clarity are simultaneously required. Procurement of indium tin hydroxide with verified batch-to-batch consistency in Sn/In ratio (optimally 5–10 at.% Sn) and chloride content below 0.1 wt% [3] ensures reproducible ink rheology and final film conductivity.

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